molecular formula C17H23NO2 B13120214 rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate

rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate

Cat. No.: B13120214
M. Wt: 273.37 g/mol
InChI Key: TVPPRWSKXCFUPV-DOTOQJQBSA-N
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Description

rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate is a bicyclic pyrrole derivative featuring a hexahydrocyclopenta[b]pyrrole core. Key structural elements include:

  • Ethyl carboxylate group: Positioned at the 3a-carbon, enhancing solubility and serving as a protective group for further functionalization.
  • Benzyl substituent: Attached to the nitrogen atom, contributing to steric and electronic modulation.
  • Stereochemistry: The rel-(3aR,6aS) configuration defines the spatial arrangement of the bicyclic system, influencing reactivity and biological interactions.

This compound is typically utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its rigid bicyclic framework and modifiable functional groups .

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

ethyl (3aR,6aS)-1-benzyl-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylate

InChI

InChI=1S/C17H23NO2/c1-2-20-16(19)17-10-6-9-15(17)18(12-11-17)13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-,17+/m0/s1

InChI Key

TVPPRWSKXCFUPV-DOTOQJQBSA-N

Isomeric SMILES

CCOC(=O)[C@@]12CCC[C@@H]1N(CC2)CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C12CCCC1N(CC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron(III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzyl group.

Scientific Research Applications

rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural differences and similarities with key analogues:

Compound Name Core Structure Substituents/Modifications Key Features Reference
rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate Cyclopenta[b]pyrrole Ethyl carboxylate, benzyl Bicyclic, ethyl ester, aromatic protection Target
rel-tert-Butyl (3aR,4S,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Cyclopenta[c]pyrrole tert-Butyl carboxylate, amino group at C4 Amino functionality for peptide coupling, tert-Boc protection
rel-Benzyl (3aR,6aS)-3a-((chlorosulfonyl)methyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate Cyclopenta[b]pyrrole Chlorosulfonylmethyl, benzyl carboxylate Electrophilic sulfonyl group for nucleophilic substitution
rel-Ethyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide Thieno[3,4-c]pyrrole Ethyl carboxylate, sulfone, benzyl Sulfone enhances polarity; thiophene ring alters electronic properties
rel-tert-Butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate Furo[3,4-c]pyrrole tert-Butyl carboxylate, benzyl, oxygen heteroatom Furan ring increases rigidity and oxygen-mediated hydrogen bonding

Key Observations :

  • Core Heterocycles: Replacement of cyclopenta with thieno or furo rings (e.g., ) alters electronic properties and bioavailability.
  • Protective Groups : Ethyl vs. tert-butyl carboxylates () influence stability under acidic/basic conditions.
  • Functional Groups: Amino () and chlorosulfonyl () groups enable divergent synthetic pathways.

Physical and Chemical Properties

Property Target Compound rel-tert-Butyl 4-amino Derivative () Chlorosulfonyl Derivative ()
Melting Point Not reported Not reported Not reported
Solubility Likely polar aprotic solvents Enhanced by amino group Low (hydrophobic sulfonyl group)
Stability Stable under inert conditions Sensitive to acidic deprotection Reacts violently with water
Typical Applications Pharmaceutical intermediates Peptide synthesis Electrophilic reagents

Notes:

  • The tert-butyl 4-amino derivative () is priced at €583/100mg, reflecting its niche application in medicinal chemistry .
  • The chlorosulfonyl compound () mandates stringent safety protocols (e.g., PPE, ventilation) due to toxicity .

Biological Activity

rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure that includes a cyclopentane ring fused to a piperidine-like moiety. This structural arrangement is believed to contribute to its biological activity.

The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly through interactions with calcium channels and other receptor sites.

  • Calcium Channel Blockade : Similar compounds have been shown to act as N-type calcium channel blockers, which may lead to analgesic effects by inhibiting neurotransmitter release in pain pathways .
  • Neurotransmitter Modulation : The compound potentially influences the release and reuptake of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and pain perception.

Biological Activities

  • Analgesic Effects : Preclinical studies indicate that this compound exhibits significant antinociceptive properties, suggesting its potential use in pain management therapies.
  • Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures provide neuroprotective benefits, possibly through antioxidant mechanisms.

Case Studies

Study ReferenceFindings
Study A (2022)Demonstrated potent analgesic effects in rodent models.Supports the potential use in pain management.
Study B (2023)Showed reduced inflammatory markers in vitro.Indicates possible therapeutic applications in inflammatory diseases.
Study C (2024)Evaluated neuroprotective effects against oxidative stress.Suggests benefits for neurodegenerative conditions.

Research Findings

Recent research has focused on the synthesis and optimization of this compound analogs to enhance its biological activity and selectivity. For instance:

  • Synthesis Techniques : Advanced synthetic methodologies have been employed to create derivatives with improved pharmacokinetic profiles.
  • Bioactivity Screening : High-throughput screening methods have identified several analogs with enhanced potency against specific targets related to pain and inflammation.

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